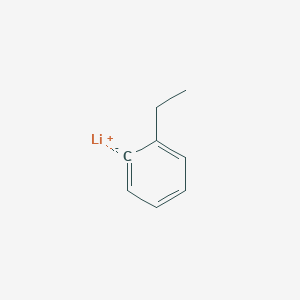
lithium;ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethylbenzene is a compound that combines lithium, a highly reactive alkali metal, with ethylbenzene, an aromatic hydrocarbon. Ethylbenzene is a colorless, flammable liquid that occurs naturally in coal tar and petroleum
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for preparing lithium;ethylbenzene involves the Birch reduction. This process uses lithium as a reducing agent in liquid ammonia, with an alcohol such as ethanol, methanol, or t-butanol serving as a proton source . The reaction conditions typically involve low temperatures, around -33°C, to maintain ammonia in its liquid state .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve large-scale Birch reduction processes. These methods require careful control of reaction conditions to ensure the efficient conversion of benzene derivatives to the desired product. The use of advanced equipment and safety protocols is essential due to the highly reactive nature of lithium and the flammability of ethylbenzene.
Chemical Reactions Analysis
Types of Reactions
Lithium;ethylbenzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium in liquid ammonia with an alcohol (ethanol, methanol, or t-butanol) as a proton source.
Substitution: Various electrophiles and Lewis acids, such as aluminum chloride or iron trichloride, are used to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Lithium;ethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;ethylbenzene involves several pathways:
Comparison with Similar Compounds
Similar Compounds
Sodium;ethylbenzene: Similar to lithium;ethylbenzene, but uses sodium as the reducing agent.
Potassium;ethylbenzene: Uses potassium instead of lithium, with similar reactivity but different reaction conditions.
Uniqueness
This compound is unique due to the specific reactivity of lithium, which can lead to different reaction pathways and products compared to sodium or potassium analogs. The compound’s applications in both organic synthesis and potential therapeutic uses highlight its versatility and importance in scientific research .
Properties
CAS No. |
41285-21-6 |
|---|---|
Molecular Formula |
C8H9Li |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
lithium;ethylbenzene |
InChI |
InChI=1S/C8H9.Li/c1-2-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
YGLHWWLKCWCXBZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC1=CC=CC=[C-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















